![molecular formula C23H45N5O14 B1254718 (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Aplicaciones Científicas De Investigación
Synthesis of Carbocyclic Nucleosides
The chemical compound has been researched in the context of synthesizing novel carbocyclic nucleosides. Hřebabecký et al. (2006) explored the synthesis of new conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This process involved several steps and resulted in the creation of various derivatives, showcasing the compound's potential in the development of unique nucleoside structures (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Solubility Studies in Ethanol-Water Solutions
Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the specified compound, in ethanol-water solutions. Their study provided insights into the solubility behavior of these complex molecules, which is crucial for their practical applications in various solvent systems (Gong, Wang, Zhang, & Qu, 2012).
Reductive Oxa Ring Opening
Cossy et al. (1995) focused on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-galactosides of carbapentopyranoses. This process highlights the compound's utility in generating structurally complex and biologically significant molecules (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).
Development of Novel Scaffolds for Inhibitors
Nakahara et al. (2008) conducted synthetic studies towards creating a new scaffold, spirobicycloimidazoline, from derivatives of the given compound. This research aimed at developing potential specific inhibitors of glycosidases, demonstrating the compound's significance in medicinal chemistry and drug discovery (Nakahara, Okamoto, Suzuki, & Kanie, 2008).
Propiedades
Nombre del producto |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
|---|---|
Fórmula molecular |
C23H45N5O14 |
Peso molecular |
615.6 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23+/m1/s1 |
Clave InChI |
UOZODPSAJZTQNH-MBWMCGAVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Sinónimos |
Aminosidine beta-D-Glucopyranosyl-Isomer Paromomycin Catenulin Estomycin Gabbromycin Humatin Hydroxymycin Neomycin E Paramomycin Paromomycin Paromomycin I Paromomycin Phosphate Paromomycin Sulfate Paromomycin Sulfate (1:1) Paromomycin Sulfate (2:5) Paromomycin, beta D Glucopyranosyl Isomer Paromomycin, beta-D-Glucopyranosyl-Isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



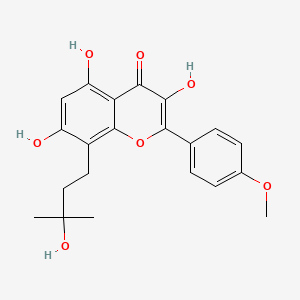
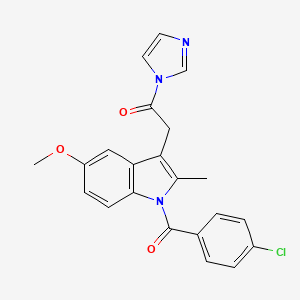

![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)


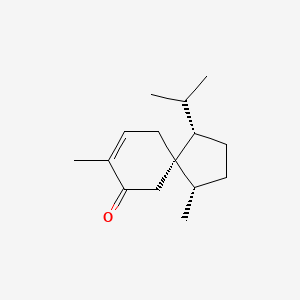

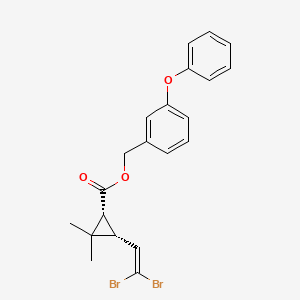
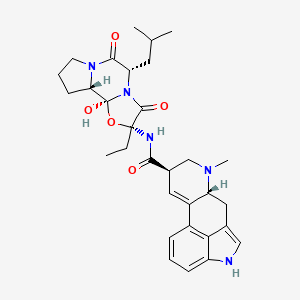
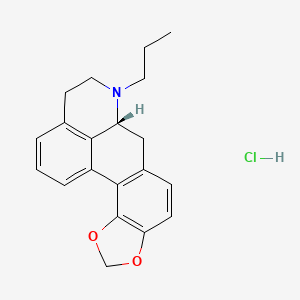
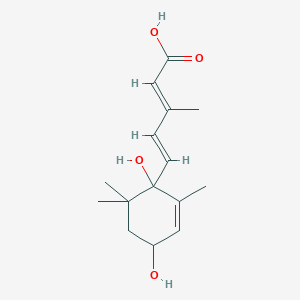
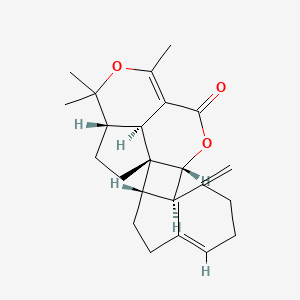
![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)